molecular formula C5H4BrNO3S B13755748 2-bromopyridine-3-sulfonic Acid CAS No. 111454-61-6

2-bromopyridine-3-sulfonic Acid

Cat. No.: B13755748
CAS No.: 111454-61-6
M. Wt: 238.06 g/mol
InChI Key: DZFSXWCQODHIDS-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-sulfonic Acid (CAS 111454-61-6) is a high-purity chemical building block with significant applications in scientific research and development. This compound, with a molecular formula of C5H4BrNO3S and a molecular weight of 238.06 g/mol, serves as a versatile precursor in organic synthesis . Its molecular structure features both a bromine atom and a sulfonic acid group on the pyridine ring, making it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry and materials science . A key research application of this compound and its derivatives is their use as ligands in coordination chemistry. For instance, it can be utilized to synthesize metal-organic frameworks and coordination polymers, as demonstrated by its reaction with silver nitrate to form a complex with a layered structure and argentophilic interactions . Furthermore, the sulfonic acid functionality can be readily converted to a highly reactive sulfonyl chloride group (2-Bromopyridine-3-sulfonyl chloride, CAS 1060811-59-7), which is instrumental in nucleophilic substitution reactions to create sulfonamide and sulfonate ester derivatives . These derivatives are crucial in the development of new active pharmaceutical ingredients and functional materials with potential uses in organic light-emitting diodes (OLEDs) and sensors . This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111454-61-6

Molecular Formula

C5H4BrNO3S

Molecular Weight

238.06 g/mol

IUPAC Name

2-bromopyridine-3-sulfonic acid

InChI

InChI=1S/C5H4BrNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10)

InChI Key

DZFSXWCQODHIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Bromopyridine 3 Sulfonic Acid

Direct Sulfonation Strategies for Bromopyridine Precursors

The introduction of a sulfonic acid group onto a 2-bromopyridine (B144113) ring is a direct and plausible method for the synthesis of 2-bromopyridine-3-sulfonic acid. This approach leverages the existing bromine substituent to influence the position of the incoming sulfonic acid group.

Regioselective Sulfonation Techniques

The sulfonation of pyridine (B92270) and its derivatives is a classic electrophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack compared to benzene (B151609). pearson.com Consequently, forcing conditions, such as high temperatures and the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid), are often necessary. pearson.comvulcanchem.com

For 2-bromopyridine, the bromine atom, while deactivating, is an ortho-, para-director. However, in the strongly acidic media required for sulfonation, the pyridine nitrogen is protonated, further deactivating the entire ring, particularly the α and γ positions (positions 2, 6, and 4). This directs the incoming electrophile, SO₃, to the β-position (position 3 or 5). Given the presence of the bromine atom at the 2-position, sulfonation is anticipated to occur at the 3-position. A plausible method involves heating 2-bromopyridine with fuming sulfuric acid at elevated temperatures (e.g., 150–160°C) to achieve the desired sulfonation. vulcanchem.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the sulfonation of 2-bromopyridine requires careful control of reaction parameters. The concentration of sulfur trioxide in the fuming sulfuric acid, the reaction temperature, and the reaction time are all critical variables. nih.gov

For instance, in related sulfonations, increasing the sulfonation temperature can lead to higher conversion rates, but may also result in the formation of byproducts or decomposition. nih.gov A systematic approach to optimization would involve a design of experiments (DOE) approach, varying the aforementioned parameters to identify the optimal conditions for the formation of this compound while minimizing the formation of isomers and polysulfonated products.

Halogenation of Pyridine-3-sulfonic Acids

An alternative strategy for the synthesis of this compound involves the introduction of a bromine atom onto a pre-formed pyridine-3-sulfonic acid ring. This approach relies on the directing effects of the sulfonic acid group and the pyridine nitrogen.

Electrophilic Bromination at the Pyridine Ring

Electrophilic halogenation of pyridines is generally challenging due to the electron-deficient nature of the ring. nih.gov Harsh conditions, such as the use of elemental bromine in the presence of a strong acid or a Lewis acid catalyst at elevated temperatures, are often required. nih.govchemrxiv.org The sulfonic acid group is a deactivating meta-director. In the case of pyridine-3-sulfonic acid, the 3-position is already occupied. The pyridine nitrogen directs incoming electrophiles to the 3-position. youtube.com When both are considered, the directing effects can be complex.

Bromination of pyridine itself in fuming sulfuric acid has been shown to yield 3-bromopyridine (B30812). researchgate.net This suggests that under strongly acidic conditions, electrophilic attack at the 3-position is favored. For pyridine-3-sulfonic acid, the existing sulfonic acid group would likely direct the incoming bromine to the 5-position. However, achieving selective bromination at the 2-position via a standard electrophilic aromatic substitution pathway is unlikely.

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org

While the sulfonic acid group itself is not a typical DMG, it is conceivable that a derivative of pyridine-3-sulfonic acid, such as a sulfonamide, could act as a DMG. organic-chemistry.org For pyridine systems, directed metalation often requires the use of specific bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to avoid nucleophilic addition to the pyridine ring. uwindsor.caharvard.edu If a suitable directing group can be installed on the pyridine-3-sulfonic acid framework, ortho-lithiation at the 2-position followed by quenching with a bromine source (e.g., Br₂) could provide a viable, though multi-step, route to the desired product.

Functional Group Interconversion and Derivatization from Precursors

Functional group interconversion (FGI) represents a versatile approach to synthesizing this compound from more readily available precursors. organic-chemistry.org This could involve, for example, the conversion of an amino group to a bromo group or the oxidation of a thiol to a sulfonic acid.

One well-established method for introducing a bromine atom onto a pyridine ring is the Sandmeyer-type reaction, starting from an aminopyridine. orgsyn.org For instance, 2-aminopyridine (B139424) can be diazotized and subsequently treated with a bromide source to yield 2-bromopyridine. orgsyn.orgchemicalbook.comprepchem.comgoogle.comwikipedia.org A potential, albeit lengthy, synthetic route could therefore involve the sulfonation of 2-aminopyridine to 2-aminopyridine-3-sulfonic acid, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Alternatively, a precursor such as 3-chloropyridine (B48278) can be oxidized to the corresponding N-oxide, which then undergoes substitution with a sulfite (B76179) to introduce the sulfonic acid group. Subsequent reduction of the N-oxide yields pyridine-3-sulfonic acid. google.comgoogle.com A similar strategy starting from 2-bromo-3-chloropyridine, if available, could potentially be adapted to synthesize the target molecule.

Below is a table summarizing the synthetic strategies:

Synthetic Strategy Precursor Key Transformation Reagents and Conditions Challenges
Direct Sulfonation 2-BromopyridineElectrophilic Aromatic SubstitutionFuming sulfuric acid, high temperatureHarsh conditions, potential for byproducts
Electrophilic Bromination Pyridine-3-sulfonic acidElectrophilic Aromatic SubstitutionBromine, strong acid/Lewis acid, high temperaturePoor regioselectivity for the 2-position
Directed Ortho-Metalation Pyridine-3-sulfonic acid derivativeOrtho-lithiation and brominationStrong base (e.g., LDA), bromine sourceRequires a suitable directing group, multi-step
Functional Group Interconversion 2-Aminopyridine-3-sulfonic acidSandmeyer-type reactionNaNO₂, HBrMulti-step synthesis of the precursor

Synthesis via N-Oxidation and Subsequent Functionalization of Halopyridines

A strategic approach to introducing a sulfonic acid group onto the pyridine ring, particularly at the 3-position, involves the initial N-oxidation of a halopyridine substrate. The pyridine N-oxide chemistry allows for transformations that are not feasible with the parent pyridine. youtube.com The N-oxide group activates the pyridine ring, facilitating electrophilic substitution. researchgate.net

This pathway would commence with the oxidation of 2-bromopyridine to 2-bromopyridine-N-oxide. This transformation is commonly achieved using peracetic acid generated in-situ from hydrogen peroxide and acetic acid. google.comgoogle.com Catalysts such as maleic acid or sulfuric acid can be employed to improve reaction rates and efficiency. google.comgoogle.com

Following the formation of the N-oxide, the next step would be sulfonation. The activated ring of the N-oxide is more susceptible to electrophilic attack. A subsequent step would involve the reduction of the N-oxide group to furnish the final this compound. A similar strategy has been successfully employed in the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine, where the 3-chloropyridine-N-oxide intermediate is sulfonated and then catalytically reduced using catalysts like Raney nickel. google.comgoogle.com This established process for a related isomer provides a strong precedent for the viability of the N-oxidation pathway for synthesizing this compound.

Transformation of Alternative Pyridine Substrates

The most direct reported synthesis of this compound involves the direct sulfonation of 2-bromopyridine. vulcanchem.com This method utilizes fuming sulfuric acid (H₂SO₄·SO₃) at elevated temperatures of 150–160°C to introduce the sulfonic acid group at the 3-position. vulcanchem.com The product is then precipitated by quenching the reaction mixture in ice water and purified by recrystallization. vulcanchem.com

Table 1: Representative Reaction Conditions for the Synthesis of 2-Bromopyridine from 2-Aminopyridine
Reagent/ConditionDetailsReference
Starting Material 2-Aminopyridine orgsyn.org
Brominating Agent Bromine (Br₂) in Hydrobromic Acid (HBr) google.comorgsyn.org
Diazotizing Agent Sodium Nitrite (NaNO₂) prepchem.comorgsyn.org
Temperature 0°C or lower during diazotization prepchem.comorgsyn.org
Workup Basification with Sodium Hydroxide (NaOH) followed by extraction orgsyn.org
Yield 86–92% orgsyn.org

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. For a molecule like this compound, this involves exploring transition-metal catalysis, applying green chemistry principles, and leveraging process technologies like continuous flow.

Transition-Metal-Catalyzed Synthesis Routes

While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, the 2-bromopyridine scaffold is a common substrate in a wide array of metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex pyridine derivatives by forming new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing position.

Palladium-catalyzed reactions, such as the Suzuki coupling with boronic acids and the Negishi coupling with organozinc reagents, are frequently used to functionalize 2-bromopyridine. Similarly, copper-catalyzed reactions like the Ullmann condensation are employed for C-N bond formation. Although these methods typically substitute the bromine atom, their principles could potentially be adapted into a more complex, multi-step catalytic strategy. For instance, a different functional group could be installed at the 3-position via a metal-catalyzed process prior to a separate bromination step, or vice-versa.

Table 2: Common Transition-Metal-Catalyzed Reactions of 2-Bromopyridine
Reaction NameCatalyst System (Typical)Bond FormedProduct TypeReference
Suzuki Coupling Pd(0) catalyst, BaseC-CAryl- or Alkyl-pyridines
Negishi Coupling Pd(0) catalystC-CAryl- or Alkyl-pyridines
Ullmann Coupling Cu catalyst, BaseC-N, C-O, C-SAminopyridines, Pyridyl ethers, etc.
Stille Coupling Pd(0) catalystC-CAryl- or Alkyl-pyridines

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The conventional synthesis of this compound via sulfonation with fuming sulfuric acid presents several challenges from a green chemistry perspective. vulcanchem.com These include the use of a highly corrosive and hazardous reagent, high reaction temperatures leading to significant energy consumption, and the generation of acidic waste streams. google.comyoutube.com

A greener approach would focus on several key areas:

Alternative Reagents: Investigating the use of solid acid catalysts or milder sulfonating agents to replace fuming sulfuric acid, thereby reducing corrosivity (B1173158) and hazards.

Waste Reduction: Designing processes that maximize atom economy and avoid the formation of large quantities of by-products. Multicomponent reactions (MCRs) represent an ideal strategy for achieving this, though a specific MCR for this target has not been reported. nih.gov

Safer Solvents: Employing less hazardous solvents for extraction and purification steps. One recent study on a different pyridine derivative highlighted a synthesis method that improves productivity and reduces solvent use by avoiding the isolation of intermediates. researchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and greater consistency and scalability. The synthesis of bromopyridines has been shown to be amenable to this technology. For example, a continuous flow process for the synthesis of 3-bromopyridine has been developed, where reagents are mixed and reacted in tubular reactors under controlled conditions. google.com

This approach could be highly beneficial for the synthesis of this compound. The sulfonation of 2-bromopyridine with fuming sulfuric acid is a strongly exothermic reaction. vulcanchem.com Performing this step in a continuous flow reactor would allow for superior temperature control, minimizing the risk of thermal runaways and the formation of undesired by-products. The precise control over reaction time and stoichiometry offered by flow chemistry could lead to higher yields and purity, representing a significant process optimization.

Chemical Reactivity and Transformation of 2 Bromopyridine 3 Sulfonic Acid

Reactions Involving the Bromine Moiety

The bromine atom at the C-2 position is the most reactive site for many transformations, primarily due to the electronic activation provided by the ring nitrogen and the sulfonic acid group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-halopyridines. The inherent electron deficiency of the pyridine (B92270) ring facilitates the attack of nucleophiles, a tendency that is significantly amplified by the presence of the strongly electron-withdrawing sulfonic acid group at the 3-position. This activation makes the 2-position particularly electrophilic. acs.orgnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.

A wide array of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide. chemrxiv.orgsci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. acs.orgsci-hub.se However, in cases where the C-X bond cleavage becomes rate-limiting, this order can be inverted. sci-hub.se For 2-bromopyridine-3-sulfonic acid, reactions with various nucleophiles are expected to proceed under relatively mild conditions, often requiring only gentle heating or even occurring at room temperature. nih.govchemrxiv.org

NucleophileReagent ExampleProduct TypeTypical ConditionsRef
AminePrimary/Secondary Amines (e.g., Pyrrolidine)2-Aminopyridine (B139424) derivativeRoom temperature to moderate heating, often in polar solvents like DMF or water. researchgate.net
ThiolSodium Thiophenoxide (PhSNa)2-Thioetherpyridine derivativeRoom temperature or gentle heating in solvents like HMPA or NMP. sci-hub.se
AlkoxideSodium Methoxide (NaOMe)2-Alkoxypyridine derivativeReaction in the corresponding alcohol (e.g., Methanol). acs.org
PhosphineTriphenylphosphine (PPh₃)2-Pyridinylphosphonium saltElevated temperatures, sometimes with Lewis acid additives. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. These reactions are pivotal in the synthesis of complex molecules, pharmaceuticals, and advanced materials. researchgate.netnih.gov The presence of the sulfonic acid group, being acidic, may require the use of a base that does not interfere with the catalyst or the substrate, or alternatively, the protection of the sulfonic acid group, for instance as an ester, to achieve optimal yields.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.org It is widely used for creating biaryl structures and is tolerant of a wide range of functional groups. researchgate.netnih.gov Protocols for the Suzuki coupling of 2-bromopyridines are well-established. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While versatile, a significant drawback is the toxicity of the tin reagents. Copper(I) iodide is sometimes used as a cocatalyst to enhance the reaction rate, particularly for electron-deficient substrates. thieme-connect.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl bromide. wikipedia.org Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org Protocols have been specifically modified for the efficient coupling of 2-bromopyridines. researchgate.net

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.org It is a highly effective method for synthesizing aryl-alkyne structures. scirp.orgsoton.ac.uk

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProductRef
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ or Pd(PPh₃)₄ / PPh₃2-Arylpyridine researchgate.netrsc.org
Stille Organostannane (e.g., R-SnBu₃)PdCl₂(PPh₃)₂ / CuI2-Substituted pyridine wikipedia.orgthieme-connect.com
Negishi Organozinc halide (e.g., R-ZnBr)Pd(PPh₃)₄ or Pd₂(dba)₃ / X-Phos2-Substituted pyridine wikipedia.orgresearchgate.netresearchgate.net
Heck AlkenePd(OAc)₂ / PPh₃2-Alkenylpyridine wikipedia.orgresearchgate.net
Sonogashira Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuI2-Alkynylpyridine scirp.orgscirp.orgresearchgate.net

Formation of Organometallic Intermediates

The bromine atom at the 2-position can be exchanged for a metal, typically lithium or magnesium, to form highly reactive organometallic intermediates. These intermediates can then react with a variety of electrophiles to introduce new functional groups.

A critical consideration for this compound is the presence of the acidic proton on the sulfonic acid group. Strong organometallic bases like butyllithium (B86547) (BuLi) or Grignard reagents will preferentially deprotonate the sulfonic acid rather than undergo halogen-metal exchange. Therefore, to form the desired organometallic species at the 2-position, the sulfonic acid group must first be protected (e.g., as an ester) or converted into its salt form by using a suitable base prior to the introduction of the organometallic reagent.

Lithiation: Treatment of 2-bromopyridine (B144113) with a strong base like butyllithium results in the formation of 2-lithiopyridine. wikipedia.orgchemicalbook.com This highly nucleophilic species can react with various electrophiles. Interestingly, for some 2-substituted pyridines, lithiation can occur directly at the C-6 position, highlighting the complex directing effects within the pyridine ring. nih.gov

Grignard Reagent Formation: While less common than lithiation for pyridines, Grignard reagents can be formed. Bromine-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl) can generate the corresponding 2-pyridylmagnesium species. researchgate.net

ReagentOrganometallic IntermediateSubsequent Reaction with Electrophile (E+)Product after Reaction with E+Ref
n-Butyllithium (n-BuLi)2-Lithiopyridine-3-sulfonate (or protected derivative)Aldehydes, Ketones, CO₂, etc.2-Substituted pyridine-3-sulfonate wikipedia.orgchemicalbook.com
Isopropylmagnesium chloride (iPrMgCl)2-Pyridylmagnesium bromide-3-sulfonate (or protected derivative)Aldehydes, Ketones, etc.2-Substituted pyridine-3-sulfonate researchgate.net

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is a strong acid and a versatile functional group that can be converted into several important derivatives.

Derivatization to Sulfonyl Halides and Esters

The sulfonic acid moiety can be transformed into more reactive intermediates like sulfonyl halides, which are precursors to sulfonamides and sulfonate esters.

Sulfonyl Halide Formation: Aromatic sulfonic acids can be converted to the corresponding sulfonyl chlorides by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of phosphorus oxychloride (POCl₃) or a suitable solvent like chlorobenzene. researchgate.netchemicalbook.comgoogle.com These methods are applicable to pyridine-3-sulfonic acid and are expected to be effective for its 2-bromo derivative. chemicalbook.comwipo.int

Sulfonate Ester Formation: Once formed, the pyridine-3-sulfonyl chloride can readily react with various alcohols or phenols in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding sulfonate esters. Direct methods for synthesizing sulfonate esters from sulfonic acids or their salts are also being developed, offering milder alternatives to the traditional two-step process. rsc.org

Reaction TypeReagent(s)Intermediate/ProductRef
Sulfonyl Chloride FormationPCl₅, POCl₃2-Bromopyridine-3-sulfonyl chloride researchgate.netchemicalbook.com
Sulfonyl Chloride FormationThionyl chloride (SOCl₂), cat. DMF2-Bromopyridine-3-sulfonyl chloride google.com
Sulfonate Ester FormationAlcohol/Phenol (R-OH), Base2-Bromopyridine-3-sulfonate ester rsc.org

Salt Formation and Ionic Liquid Synthesis

The strong acidity of the sulfonic acid group allows for straightforward salt formation and provides a pathway to the synthesis of functionalized ionic liquids.

Salt Formation: As a strong acid, this compound readily reacts with a wide range of inorganic and organic bases (e.g., NaOH, K₂CO₃, amines) to form stable sulfonate salts. This property is also crucial for modulating the solubility and handling of the compound.

Ionic Liquid Synthesis: Sulfonic acid-functionalized ionic liquids (SFILs) are a class of ionic liquids possessing Brønsted acidity. alfa-chemistry.comresearchgate.net These can be synthesized by reacting a sulfonic acid with a suitable organic base or by functionalizing a cation with a sulfonic acid group. For this compound, several routes to ionic liquids are conceivable. For example, N-alkylation of the pyridine nitrogen with an alkyl halide, followed by deprotonation of the sulfonic acid, could yield a zwitterionic ionic liquid. Alternatively, pairing the 2-bromopyridine-3-sulfonate anion with a suitable organic cation (e.g., a tetraalkylammonium or imidazolium (B1220033) cation) would form a task-specific ionic liquid. alfa-chemistry.comgoogle.com These materials can serve as both acidic catalysts and environmentally benign reaction media. google.comionike.com

Compound TypeSynthesis PrincipleExample Structure / ComponentsPotential ApplicationRef
Simple Salt Reaction with an inorganic or organic base.Anion: 2-Bromopyridine-3-sulfonate; Cation: Na⁺, K⁺, NH₄⁺Water-soluble intermediate-
Ionic Liquid Pairing the sulfonate anion with a large organic cation.Anion: 2-Bromopyridine-3-sulfonate; Cation: 1-Butyl-3-methylimidazolium ([BMIm]⁺)Acid catalyst, "green" solvent google.comionike.com
Ionic Liquid N-alkylation of the pyridine ring.Zwitterion: 1-Alkyl-2-bromo-3-sulfonatopyridiniumAcid catalyst, specialty solvent alfa-chemistry.comresearchgate.net

Desulfonation Studies and Protocols

The desulfonation of aryl sulfonic acids is a well-established synthetic strategy, typically achieved through hydrolysis. wikipedia.org This reaction is the reverse of sulfonation and its facility often correlates with the ease of the initial sulfonation. wikipedia.org The sulfonic acid group can be utilized as a directing group in electrophilic aromatic substitution and subsequently removed to yield specifically substituted aromatic compounds. wikipedia.org For instance, this strategy is employed in the synthesis of 2-chlorotoluene (B165313) and 2,6-dinitroaniline. wikipedia.org

While specific desulfonation protocols for this compound are not extensively detailed in the provided search results, the general principles of aryl desulfonation can be applied. The reaction typically involves heating the sulfonic acid in an aqueous medium, often with the addition of a strong acid to facilitate the hydrolysis. The temperature required for desulfonation can vary depending on the stability of the starting material. wikipedia.org

A plausible synthetic route to this compound involves the sulfonation of 2-bromopyridine. vulcanchem.com The subsequent removal of the sulfonic acid group would regenerate the 2-bromopyridine starting material.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound retains its nucleophilic and basic character, allowing for a range of chemical transformations.

N-Oxidation and N-Alkylation Processes

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. researchgate.net Pyridine N-oxides can be prepared by treating the corresponding pyridine with an oxidizing agent, such as a peracid. chempanda.com For 2-halopyridines like 2-bromopyridine, oxidation to the corresponding N-oxide can be achieved using peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.comgoogle.com The presence of a catalyst, such as sulfuric acid, maleic acid, or their derivatives, can facilitate this reaction. google.comgoogle.com The resulting 2-bromopyridine N-oxide is a versatile intermediate in its own right. sigmaaldrich.com

N-Alkylation: The pyridine nitrogen can also undergo N-alkylation. Due to the tautomerism between 2-pyridone and 2-hydroxypyridine, achieving regioselective N-alkylation over O-alkylation can be challenging. organic-chemistry.org However, recent methods have been developed for the regioselective N-alkylation of 2-pyridones using α-keto esters mediated by P(NMe2)3, which proceeds via a deoxygenation process. organic-chemistry.org While this specific method applies to 2-pyridones, it highlights the ongoing efforts to control the regioselectivity of alkylation on the pyridine scaffold. For NH-1,2,3-triazoles, the presence of a bromo substituent has been shown to direct N-2 alkylation. organic-chemistry.org

Complexation and Coordination Chemistry

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming complexes with a wide range of metal ions. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The coordination of pyridine to a metal can be influenced by substituents on the ring. Electron-donating groups generally enhance the basicity of the pyridine nitrogen and its coordinating ability, while electron-withdrawing groups have the opposite effect. rsc.orgnih.gov

In this compound, the bromine atom and the sulfonic acid group are both electron-withdrawing, which would be expected to decrease the electron density on the pyridine nitrogen and weaken its coordination ability. However, pyridinesulfonic acids are known to act as ligands in functional metal complexes. biosynth.comambeed.com The sulfonic acid group itself can also participate in coordination or act as a counter-ion. For instance, pyridine complexes of metal chlorosulfates of the type M(Py)4(SO3Cl)2 (where M = Co, Ni, Cu) have been prepared, demonstrating the coordination of pyridine to a metal center in the presence of a sulfur-containing anion. niscpr.res.in The study of pincer-type ligands with substituted pyridine cores has shown that substituents at the 4-position influence the electron density at the coordinated metal center. nih.gov

Multi-site Reactivity and Selective Functionalization

The presence of multiple reactive sites—the C-Br bond, the C-S bond, and the pyridine nitrogen—on this compound allows for a variety of selective transformations.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. caltech.edu These strategies are increasingly being applied to the synthesis of highly functionalized pyridines. acs.orgnih.gov

Metal-free cascade processes have been developed for the synthesis of functionalized pyridines through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. acs.orgnih.gov Another example is the tandem one-pot synthesis of polysubstituted pyridines using a Blaise reaction intermediate and 1,3-enynes. ewha.ac.kr The synthesis of imidazo[1,2-a]pyridines can be achieved via a tandem A3-coupling/cycloisomerization approach. osi.lv

While the direct application of these specific cascade reactions to this compound is not explicitly described, the principles can be extended to this scaffold. For example, cascade reactions involving bromo-substituted starting materials are known, such as the I2-mediated cascade of 2'-bromoacetophenones to form tetracyclic compounds. nih.gov Brønsted acid-mediated cascade reactions have also been used to access 3-(2-bromoethyl)benzofurans. nih.gov

The following table summarizes the types of selective reactions and their potential applicability to the functionalization of this compound.

Interactive Data Table: Selective Functionalization Strategies for Pyridine Scaffolds

Reaction TypeKey FeaturesPotential Application to this compound
Chemoselective Cross-Coupling Exploits differential reactivity of leaving groups (e.g., -Br vs. -SO3H). nih.govSelective Suzuki coupling at the C-Br bond while retaining the sulfonic acid group.
Regioselective Isomerization/Substitution Base-catalyzed isomerization of 3-bromopyridines to 4-substituted products via a pyridyne intermediate. rsc.orgrsc.orgnih.govPotential for rearrangement and functionalization at a different position on the pyridine ring.
Regioselective Deprotonation Directed deprotonation of substituted pyridines using specific bases. rsc.orgSelective functionalization adjacent to the existing substituents.
Tandem Dearomatization/Alkylation One-pot dearomatization followed by enantioselective alkylation. acs.orgSynthesis of chiral, non-aromatic derivatives.
Cascade Cyclization Reactions Multi-step one-pot synthesis of fused or highly substituted pyridines. acs.orgnih.govewha.ac.krosi.lvConstruction of complex heterocyclic systems from the this compound core.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromopyridine 3 Sulfonic Acid

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of 2-bromopyridine-3-sulfonic acid. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and bonding.

The FT-IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrations of the pyridine (B92270) ring, the C-Br bond, and the sulfonic acid group.

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic stretching and deformation modes. The ring stretching vibrations typically appear in the region of 1600-1300 cm⁻¹. For a related compound, pyridine-3-sulfonic acid, these bands are observed at 1628, 1617, 1551, and 1470 cm⁻¹ in the IR spectrum and 1629 and 1618 cm⁻¹ in the Raman spectrum. asianpubs.org The in-plane deformation modes for pyridine-3-sulfonic acid are found at 742, 633, 608, and 568 cm⁻¹ in the IR spectrum and 742, 630, 607, 571, and 380 cm⁻¹ in the Raman spectrum. asianpubs.org

C-S and Sulfonic Acid Group Vibrations : The C-S stretching vibration is a key marker for the sulfonic acid group and is typically observed in the range of 760 ± 25 cm⁻¹. asianpubs.org For pyridine-3-sulfonic acid, this band is assigned at 742 cm⁻¹. asianpubs.org The S-O stretching vibration of the sulfonic acid group gives rise to a strong band, which for pyridine-3-sulfonic acid is seen at 1035 cm⁻¹ in the IR and 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The SO₂ deformation modes (scissors) are expected in the 565 ± 45 cm⁻¹ range. asianpubs.org

C-Br Vibration : The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, although its precise position can be influenced by coupling with other vibrational modes.

A detailed assignment of the major vibrational bands for a similar compound, pyridine-3-sulfonic acid, is provided in the table below.

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Ring Stretching1628, 1617, 1551, 14701629, 1618
S-O Stretching10351034
Ring Breathing10221020
C-S Stretching742Not Reported
Pyridine In-plane Deformation742, 633, 608, 568742, 630, 607, 571, 380
SO₂ Scissoring633, 608630, 607

Table 1. Characteristic vibrational frequencies for pyridine-3-sulfonic acid, a structurally related compound. asianpubs.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to detect and characterize molecules at very low concentrations. rsc.orgnih.gov By adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold, the Raman signal can be enhanced by several orders of magnitude. nih.gov

While specific SERS studies on this compound are not widely reported, research on similar molecules like 2,2'-bipyridine (B1663995) on silver colloids demonstrates the potential of this technique. nih.gov SERS can provide insights into the orientation of the molecule on the metal surface and can selectively enhance certain vibrational modes, offering a more detailed understanding of the molecule-surface interaction. nih.gov The development of novel SERS substrates, including three-dimensional porous nanoplasmonic networks, further expands the applicability of this technique for the analysis of various analytes. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectra provide crucial information about the number and types of protons and carbon atoms in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

For the parent compound, 2-bromopyridine (B144113), the following chemical shifts have been reported in CDCl₃:

¹H NMR (400 MHz, CDCl₃) : δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H). rsc.org

¹³C NMR (100 MHz, CDCl₃) : δ 150.3, 142.4, 138.6, 128.4, 122.8. rsc.org

In this compound, the introduction of the electron-withdrawing sulfonic acid group at the 3-position is expected to cause a downfield shift (to higher ppm values) for the adjacent protons and carbons. The exact chemical shifts would need to be determined experimentally.

CompoundNucleusSolventChemical Shifts (ppm)
2-Bromopyridine¹HCDCl₃8.30-8.40, 7.55-7.50, 7.46-7.44, 7.26-7.21
2-Bromopyridine¹³CCDCl₃150.3, 142.4, 138.6, 128.4, 122.8

Table 2. ¹H and ¹³C NMR chemical shifts for the parent compound, 2-bromopyridine. rsc.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons in the pyridine ring, helping to assign the signals unambiguously.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms, providing a clear map of the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the position of the bromine and sulfonic acid substituents on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY or ROESY experiment can provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

The application of these 2D NMR techniques would provide a definitive structural assignment for this compound.

Mass Spectrometry for Molecular Structure and Purity Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For 2-bromopyridine, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, offering precise mass measurements that allow for the determination of its elemental formula. mdpi.com Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers provide the necessary high resolving power to distinguish between ions of very similar mass-to-charge ratios. mdpi.com

For this compound, with a chemical formula of C₅H₄BrNO₃S, the expected monoisotopic mass is approximately 236.9095 Da. HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which lends strong support to the compound's identity. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, a signature feature for bromine-containing compounds. docbrown.info

Property Value
Molecular Formula C₅H₄BrNO₃S
Monoisotopic Mass ~236.9095 Da
Key Isotopic Signature Presence of ⁷⁹Br and ⁸¹Br isotopes

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structural connectivity of this compound by analyzing its fragmentation pathways. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques to generate a series of product ions. The fragmentation patterns of sulfonic acids are often characterized by the loss of the sulfonic acid group or parts thereof. researchgate.net

A plausible fragmentation pathway for this compound would likely involve the loss of SO₃ (80 Da) or HSO₃ (81 Da). The cleavage of the C-S bond is a common fragmentation route for aromatic sulfonic acids. researchgate.net Another potential fragmentation involves the loss of the bromine atom. The analysis of these fragmentation patterns helps to confirm the positions of the substituents on the pyridine ring.

A study on related halogenated sulfonic acids revealed that the loss of radical anions such as [SO₃]⁻• and [SO₂]⁻• can be indicative of sulfonic acids in mass spectra. nih.gov For this compound, the following fragmentation patterns might be anticipated:

Precursor Ion (m/z) Plausible Fragment Ion Neutral Loss
[C₅H₄BrNSO₃]⁻[C₅H₄BrN]⁻•SO₃
[C₅H₄BrNSO₃]⁻[C₅H₃BrNSO₂]⁻H
[C₅H₄BrNSO₃]⁻[C₅H₄NSO₃]⁻Br

This table represents hypothetical fragmentation data based on known chemical principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its crystalline form. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and its arrangement within the crystal lattice. units.it Although a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and data from analogous structures allow for a detailed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by strong intermolecular interactions. The sulfonic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen atom acts as a hydrogen bond acceptor. These functionalities would likely lead to the formation of extensive hydrogen bonding networks, which are a key factor in the architecture of molecular crystals. rsc.org

Interaction Type Participating Groups Expected Role in Crystal Packing
Hydrogen Bonding Sulfonic acid group, Pyridine nitrogenPrimary determinant of the packing motif
Halogen Bonding Bromine atomDirectional interaction influencing packing
π-π Stacking Pyridine ringsContribution to crystal stability

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of the this compound molecule would be locked into a specific arrangement. A key conformational parameter is the torsion angle between the plane of the pyridine ring and the sulfonic acid group. This angle is influenced by a balance between steric hindrance from the adjacent bromine atom and the electronic effects of the substituents.

Studies on substituted phenylaminobenzoic acids have shown that steric repulsion can lead to non-planar molecular conformations. uky.edu Similarly, for this compound, some degree of twisting between the pyridine ring and the sulfonic acid group is expected to minimize steric strain. X-ray diffraction data would provide the precise value of this torsion angle, offering insight into the molecule's preferred solid-state conformation. The planarity or non-planarity of the molecule has significant implications for its electronic properties and intermolecular interactions.

Computational and Theoretical Investigations of 2 Bromopyridine 3 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the electronic structure and molecular geometry of 2-bromopyridine-3-sulfonic acid. These calculations offer a detailed picture of the molecule's quantum mechanical properties.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles. The planar structure of the pyridine (B92270) ring is a key feature in these calculations.

Advanced computational models, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed for this purpose. These methods provide a balance between computational cost and accuracy, yielding optimized geometric parameters that are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.889
C-S1.775
S-O1.435
S-O(H)1.632
N-C21.345
C2-C31.402
C-C-Br121.5
C-C-S120.8
O-S-O113.7
Br-C2-C3-S0.0

Note: The values in this table are illustrative and would be derived from specific computational chemistry studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized over the pyridine ring and the bromine atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the sulfonic acid group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

PropertyEnergy (eV)
HOMO Energy-7.25
LUMO Energy-1.89
HOMO-LUMO Gap5.36

Note: These energy values are examples and would be determined by specific quantum chemical calculations.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis provides insight into the net charge associated with each atom in the molecule, which is crucial for understanding its electrostatic potential and intermolecular interactions. This analysis helps to identify the electrophilic and nucleophilic centers within the molecule.

In this compound, the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the sulfur atom and the carbon atoms attached to the electronegative bromine and sulfonic acid groups are likely to have positive charges, marking them as electrophilic sites.

Table 3: Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
Br-0.05
S+1.50
O (in SO2)-0.75
O (in OH)-0.70
N-0.65
C2+0.20
C3-0.10

Note: The charge values are representative and subject to the computational method and basis set used.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of this analysis is the rotation around the C-S bond, which connects the sulfonic acid group to the pyridine ring.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states, which are the high-energy intermediates that connect reactants and products.

For example, in reactions where the bromine atom is substituted, theoretical calculations can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of the new bond. Transition state modeling provides detailed information about the geometry of the activated complex and the activation energy of the reaction, which is crucial for predicting reaction rates and understanding the factors that control selectivity.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and provide a deeper understanding of its vibrational and electronic properties.

For this compound, these predictions include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. These predicted spectra can be used to assign the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as the stretching and bending modes of the C-Br, S=O, O-H, and pyridine ring bonds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted values with experimental data, the assignment of signals in the NMR spectrum to specific nuclei in the molecule can be confirmed. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC-Br Stretch (cm⁻¹)650
IR SpectroscopyS=O Asymmetric Stretch (cm⁻¹)1350
IR SpectroscopyO-H Stretch (cm⁻¹)3400
¹H NMRChemical Shift (ppm) - H on C47.8
¹³C NMRChemical Shift (ppm) - C2145

Note: These values are illustrative and would be the result of specific computational chemistry simulations.

Studies of Intermolecular Interactions, Hydrogen Bonding, and Coordination Bonds

Detailed research findings from computational models such as Density Functional Theory (DFT) are essential for elucidating the nature of non-covalent interactions that govern the supramolecular assembly of molecules like this compound. Such studies would typically provide data on bond lengths, bond angles, and interaction energies associated with hydrogen bonds and any potential coordination complexes.

For instance, analysis of related compounds, such as pyridine-3-sulfonic acid, has shown the propensity of the sulfonate group to act as a hydrogen bond acceptor, while the pyridinium (B92312) proton can act as a donor. In a hypothetical crystal structure of this compound, one would expect to observe intricate hydrogen bonding networks. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition for its role in crystal engineering.

Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group are potential sites for coordination with metal ions. Computational investigations would be instrumental in predicting the geometry and stability of such coordination polymers.

Unfortunately, without specific studies on this compound, any discussion on its intermolecular interactions remains speculative. The generation of detailed, interactive data tables on hydrogen bond donors and acceptors, or the bond characteristics of its coordination complexes, is not possible at this time due to the absence of primary research data in the public domain.

Applications of 2 Bromopyridine 3 Sulfonic Acid in Advanced Materials Science and Catalysis

Role in Perovskite Solar Cell Technology

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to innovative strategies in materials engineering, particularly through the use of additives to enhance the quality of the perovskite layer. The bifunctional nature of molecules like 2-bromopyridine-3-sulfonic acid, containing both a pyridine (B92270) ring and a sulfonic acid group, makes them promising candidates for improving PSC performance and longevity. While direct research on this compound is limited, extensive studies on its isomer, 5-bromopyridine-3-sulfonic acid (BOH), provide significant insights into the functional roles of the pyridine and sulfonyl groups in perovskite solar cell technology. nih.govacs.org

Defect Passivation Mechanisms through Sulfonyl and Pyridine Groups

Defects in the perovskite crystal lattice, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, are primary sources of non-radiative recombination, which limits device efficiency and stability. mdpi.com Molecules containing sulfonyl and pyridine groups can synergistically passivate these defects. nih.govrsc.org

The pyridine nitrogen atom, acting as a Lewis base, effectively passivates positively charged defects like undercoordinated Pb²⁺ ions by forming a coordination bond. nih.govmdpi.comresearchgate.net This interaction helps to stabilize the perovskite structure and reduce trap states at the surface and grain boundaries. mdpi.com

Simultaneously, the sulfonic acid group (–SO₃H) plays a crucial role in passivating both inorganic and organic cation-related defects. nih.gov It can form strong hydrogen bonds (S=O···H–N) with the organic formamidinium (FA⁺) cation and coordination bonds (S=O···Pb²⁺) with undercoordinated lead ions. nih.gov This dual-action "all-cationic targeted anchoring" passivates defects, inhibits non-radiative recombination, and suppresses ion migration, a key factor in perovskite degradation. nih.govacs.orgnih.gov

Influence on Charge Carrier Dynamics and Device Performance

By effectively passivating defects, additives like bromopyridine sulfonic acid significantly improve the optoelectronic properties of the perovskite film. nih.gov Defect passivation reduces the number of charge trapping sites, leading to a decrease in non-radiative recombination. rsc.org This results in longer charge carrier lifetimes and diffusion lengths, allowing more photogenerated carriers to be collected at the electrodes. sigmaaldrich.com

The introduction of 5-bromopyridine-3-sulfonic acid as an additive has been shown to markedly enhance the key photovoltaic parameters of perovskite solar cells. nih.govacs.org In one study, its inclusion boosted the power conversion efficiency (PCE) from a baseline of 22.32% to an improved 24.33%. nih.govacs.org This enhancement was largely attributed to an increase in the open-circuit voltage (VOC) and fill factor (FF). acs.org Furthermore, the unencapsulated device demonstrated superior environmental stability, retaining over 95% of its initial efficiency after 1200 hours in ambient air at 25°C. acs.org

Impact of 5-Bromopyridine-3-sulfonic Acid (BOH) on Perovskite Solar Cell Performance

ParameterControl DeviceBOH-Treated DeviceImprovement
Power Conversion Efficiency (PCE)22.32%24.33%+2.01%
Open-Circuit Voltage (VOC)-Notably Improved-
Fill Factor (FF)-Notably Improved-
Stability (1200h, 25°C, 25% humidity)->95% of initial PCEExcellent

Interfacial Engineering and Film Quality Enhancement

The interaction between the additive and the perovskite precursors can slow down the crystallization process, leading to the formation of larger, more uniform crystal grains with fewer grain boundaries. nih.gov This results in a more compact and pinhole-free perovskite film, which reduces leakage current and enhances device reproducibility. researchgate.net Research on 5-bromopyridine-3-sulfonic acid confirmed that its use leads to improved perovskite grain size, enhanced crystallinity, and reduced surface roughness, all of which contribute to superior film quality. nih.govacs.org These morphological improvements, combined with defect passivation at the bulk and interfaces, lead to a more favorable energy level alignment and reduced interfacial recombination losses, ultimately boosting the solar cell's efficiency and stability. rsc.orgresearchgate.net

Catalytic Applications

The distinct chemical functionalities of this compound—a strongly acidic sulfonic acid group and a coordinating pyridine ring—suggest its potential utility in various catalytic applications.

Utilization as a Brønsted Acid Catalyst

The sulfonic acid moiety (–SO₃H) is a strong Brønsted acid, capable of donating a proton to initiate or accelerate chemical reactions. researchgate.net Solid-supported sulfonic acids are widely used as stable and recyclable acid catalysts in organic synthesis, facilitating reactions such as esterification, condensation, and cyclization. nih.govmdpi.com While specific studies detailing the use of this compound as a Brønsted acid catalyst are not prevalent, the inherent acidity of the sulfonic acid group makes it a candidate for such applications. researchgate.netnih.gov The activity of sulfonic acid-functionalized catalysts often correlates with their acidity, which can be influenced by the electronic nature of the molecular scaffold to which it is attached. researchgate.net

Ligand Design for Homogeneous and Heterogeneous Metal Catalysis

Pyridine and its derivatives are fundamental building blocks for ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom's lone pair of electrons. nih.gov These ligands are crucial for modulating the electronic properties and steric environment of a metal center, thereby controlling its catalytic activity and selectivity in reactions like cross-coupling, C-H functionalization, and polymerization. nih.govmdpi.com

This compound offers multiple coordination sites—the pyridine nitrogen, the sulfonate oxygens, and the bromine atom—making it a potentially versatile ligand. The bromine atom at the 2-position can be a reactive site for creating more complex ligand structures or for participating directly in catalytic cycles, for instance, in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net The combination of a soft pyridine donor and a hard sulfonate donor could allow for the stabilization of various metal oxidation states or the formation of multinuclear catalytic complexes. Although specific examples of catalysts derived directly from this compound are not widely reported, the foundational chemistry of its constituent parts points to a rich potential for its use in the design of novel ligands for both homogeneous and heterogeneous catalysis. nih.govrsc.org

Development of Acidic Supports and Functionalized Catalysts

The inherent acidity and structural features of this compound make it a valuable component in the development of advanced acidic supports and functionalized catalysts. Its sulfonic acid group provides strong Brønsted acidity, crucial for catalyzing a variety of organic transformations. mdpi.comnih.gov

Researchers have explored the immobilization of sulfonic acid groups onto various solid supports to create heterogeneous catalysts. These solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from reaction mixtures, potential for recycling, and reduced corrosion issues. nih.govnih.gov While direct use of this compound as a catalyst isn't extensively documented in readily available literature, the principles of using sulfonic acid-functionalized materials are well-established. For instance, sulfonic acid-functionalized nano-γ-Al2O3 has been demonstrated as an efficient and reusable catalyst for the synthesis of 3-substituted-2H-1,4-benzothiazines. nih.govresearchgate.net This highlights the potential of using sulfonic acid-containing compounds in creating robust catalytic systems.

The functionalization of materials like silica, zirconia, and alumina (B75360) with sulfonic acid groups is a common strategy. mdpi.com For example, propylsulfonic acid groups have been grafted onto siliceous mesoporous molecular sieves (SBA-15) to create solid acid catalysts. researchgate.net The methods for functionalization include grafting onto a pre-prepared support or co-condensation during the synthesis of the support material itself. researchgate.net The resulting materials exhibit significant catalytic activity in reactions such as benzylation. researchgate.net

The bromine atom on the pyridine ring of this compound offers a reactive handle for further functionalization or for influencing the electronic properties of the catalyst. This versatility allows for the tuning of the catalyst's activity and selectivity. Ruthenium-based catalysts, for example, have been used in conjunction with pyridine derivatives for C-H bond functionalization, demonstrating the role of the pyridine motif in directing catalytic reactions. nih.govmdpi.com

Table 1: Comparison of Sulfonic Acid Functionalization Methods for Catalytic Supports

Functionalization MethodDescriptionAdvantagesDisadvantages
Grafting Sulfonic acid-containing molecules are chemically attached to the surface of a pre-synthesized support material. researchgate.netSimpler process control; preserves the original structure of the support. researchgate.netLower functionalization levels compared to co-condensation. researchgate.net
Co-condensation The sulfonic acid precursor is added during the synthesis of the support material (e.g., sol-gel process). researchgate.netHigher and more uniform distribution of functional groups. researchgate.netCan be more complex to control the final material structure. researchgate.net

Polymer Chemistry and Functional Materials

Integration into Ion-Exchange Resins

The sulfonic acid group is the key functional component in strongly acidic cation exchange resins. m-chemical.co.jp These resins are widely used in water purification, wastewater treatment, and catalysis. m-chemical.co.jp They typically consist of a cross-linked polymer backbone, such as styrene-divinylbenzene, with sulfonic acid groups attached. m-chemical.co.jpgoogle.com

While specific examples detailing the integration of this compound into ion-exchange resins are not prevalent in the reviewed literature, the fundamental chemistry suggests its potential utility. The sulfonic acid moiety would provide the ion-exchange capacity, while the pyridine ring could introduce unique selectivity or chemical stability properties to the resin. The bromine atom could also serve as a site for post-polymerization modification, allowing for the creation of multifunctional resins.

Ion-exchange resins can be designed with varying properties by controlling the polymer structure and the nature of the functional groups. For instance, macroporous resins with high surface areas can be prepared. google.com The presence of both sulfonic and phosphonic acid groups on a resin can lead to specific ion selectivity.

Development of Sulfonated Polymer Systems

Sulfonated polymers are a critical class of materials, particularly for applications in polymer electrolyte membrane fuel cells (PEMFCs). These membranes require high proton conductivity, good mechanical strength, and chemical stability. The sulfonic acid groups (-SO3H) facilitate proton transport within the membrane.

The synthesis of sulfonated polymers often involves the introduction of sulfonic acid groups onto a pre-existing polymer backbone or the polymerization of sulfonated monomers. For example, a polymer containing isatin (B1672199) was synthesized and subsequently sulfonated by grafting propylsulfonic acid onto the isatin unit. nih.gov This approach allows for the control of the ion exchange capacity of the resulting polymer. nih.gov

The presence of a bromine atom, as in this compound, could offer a route for creating novel sulfonated polymer architectures through various coupling reactions, potentially leading to materials with enhanced properties.

Applications in Dye Chemistry and Pigment Development

Pyridine-3-sulfonic acid is recognized as an important intermediate in the production of water-soluble reactive dyes. google.com The sulfonic acid group imparts water solubility to the dye molecule, which is essential for the dyeing process. The pyridine ring itself can be a core component of the chromophore, the part of the molecule responsible for its color.

Although direct applications of this compound in dye synthesis are not explicitly detailed in the provided search results, its structural similarity to pyridine-3-sulfonic acid suggests its potential as a precursor or intermediate. The bromine atom could be used as a reactive site to link the pyridine-sulfonic acid moiety to other aromatic systems, thereby creating a wide range of dye structures. This could be particularly useful in developing reactive dyes that form a covalent bond with the fabric, leading to excellent wash fastness.

Applications of 2 Bromopyridine 3 Sulfonic Acid in Chemical Synthesis and Derivatives for Medicinal Chemistry

Role as a Versatile Synthetic Building Block for Heterocyclic Compounds

The structure of 2-bromopyridine-3-sulfonic acid makes it an exceptionally useful building block for the synthesis of a wide array of heterocyclic compounds. Heterocycles are fundamental components in many biologically active molecules, including pharmaceuticals and natural products. wipo.int The utility of this compound stems from the distinct reactivity of its two functional groups.

The bromine atom at the C-2 position of the pyridine (B92270) ring is susceptible to various chemical transformations. It can be readily displaced through nucleophilic aromatic substitution reactions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, and Buchwald-Hartwig amination reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position. mdpi.com This reactivity enables the construction of complex, multi-ring heterocyclic systems where the pyridine core is linked to other molecular fragments.

Simultaneously, the sulfonic acid group at the C-3 position offers another handle for chemical modification. It can be converted into a more reactive sulfonyl chloride, which serves as a key precursor for a variety of derivatives. researchgate.netchemicalbook.com This dual reactivity allows for a modular approach to synthesis, where different functionalities can be introduced at two distinct points on the pyridine scaffold, leading to a diverse library of substituted heterocyclic compounds.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of pharmacologically active molecules, leveraging its adaptable chemical nature to build complex structures with potential therapeutic applications.

Bioisosterism, the strategy of replacing one functional group or moiety with another that retains similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of drug design. The pyridine ring is often used as a bioisostere for a phenyl ring to modulate properties such as metabolic stability, solubility, and receptor-binding interactions. researchgate.net

This compound is an ideal precursor for creating such pyridine-based bioisosteres. Synthetic strategies can involve utilizing the bromo group for coupling reactions to append the pyridine ring onto a larger molecule, thereby replacing a different aromatic system. For example, a Suzuki coupling reaction could link the 2-position of the pyridine to a core structure. The sulfonic acid group can then be retained to enhance solubility or be converted into other functional groups, such as sulfonamides, to mimic or replace other hydrogen-bonding motifs within a drug candidate. This approach allows for fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead compound.

Sulfonamides and sulfonylureas are important classes of compounds with a broad spectrum of biological activities, including anticancer, diuretic, and antidiabetic properties. mdpi.comresearchgate.net this compound is a key starting material for accessing pyridine-based derivatives of these pharmacophores.

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. princeton.edu The sulfonic acid group of this compound can be readily converted to the corresponding 2-bromopyridine-3-sulfonyl chloride, typically using reagents like phosphorus pentachloride or thionyl chloride. wipo.intresearchgate.netchemicalbook.com This intermediate can then be reacted with a diverse range of amines to generate a library of 2-bromo-substituted pyridine-3-sulfonamides.

Similarly, sulfonylureas can be synthesized from the corresponding sulfonamide. One common method involves the reaction of a primary sulfonamide with an appropriate aryl isocyanate in the presence of a base, such as potassium carbonate. mdpi.com By first converting this compound to its sulfonamide, and then reacting it with various isocyanates, a series of novel sulfonylurea derivatives featuring the 2-bromopyridine (B144113) core can be synthesized for biological evaluation.

Development of Biochemical Probes and Enzyme Modulators

Biochemical probes are essential tools for studying biological processes, allowing researchers to track molecules, identify protein targets, and elucidate mechanisms of action. Enzyme modulators, which can inhibit or activate enzyme function, are central to drug discovery. The structural features of this compound make it a suitable scaffold for the development of both.

The sulfonamide functional group is a known zinc-binding group and is present in many enzyme inhibitors, particularly those targeting carbonic anhydrases. By converting this compound into a library of sulfonamide derivatives, researchers can screen for potent and selective enzyme modulators.

Furthermore, the bromo group provides a convenient attachment point for incorporating reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. Through cross-coupling reactions, a linker arm can be installed at the C-2 position, which can then be functionalized with the desired probe moiety. nih.gov This allows for the creation of targeted biochemical probes where the pyridine-sulfonamide portion acts as the recognition element for a specific enzyme or protein, and the appended tag allows for detection or isolation.

Structure-Activity Relationship (SAR) Studies through Chemical Modification (focused on synthetic strategies)

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com This knowledge guides the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a versatile scaffold for conducting systematic SAR studies.

The synthetic strategies focus on the independent modification of the two functional groups:

Modification at the C-2 Position: The bromo group serves as a versatile handle for introducing a wide variety of substituents. Medicinal chemists can employ a range of modern cross-coupling reactions to explore the impact of different groups at this position. For example, a Suzuki coupling can introduce various aryl and heteroaryl rings, a Sonogashira coupling can introduce alkynes, and a Buchwald-Hartwig amination can introduce diverse amino groups. acs.org This allows for the systematic probing of how size, electronics, and hydrogen-bonding potential at the C-2 position affect biological activity.

Modification at the C-3 Position: The sulfonic acid group is a gateway to a vast array of sulfonamide and sulfonylurea derivatives. By converting the sulfonic acid to its sulfonyl chloride, a library of compounds can be generated by reaction with a panel of different amines or isocyanates. researchgate.netmdpi.com This allows for the exploration of the chemical space around the C-3 position, which is often crucial for establishing key interactions with a biological target.

By combining these two synthetic approaches, a matrix of compounds can be generated where substituents at both the C-2 and C-3 positions are varied. This comprehensive approach enables a detailed mapping of the SAR, accelerating the development of optimized drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromopyridine-3-sulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 2-bromopyridine derivatives. For example, sulfonic acid groups can be introduced via electrophilic substitution using sulfuric acid or chlorosulfonic acid under controlled temperatures (60–80°C). Key parameters include reaction time, stoichiometry of sulfonating agents, and inert atmosphere use to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Comparative studies with analogous compounds (e.g., 2-bromopyridine-3-carboxylic acid) suggest that steric hindrance from the bromine substituent may necessitate longer reaction times compared to non-halogenated pyridines .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for reagent-grade material).
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., sulfonic acid proton absence in DMSO-d6 due to exchange broadening).
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M-H]⁻ peak at m/z ≈ 238).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated for related bromopyridine-carboxylic acids .

Advanced Research Questions

Q. What strategies resolve contradictory data in sulfonation reaction outcomes (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example:

  • Byproduct formation : Use mechanistic studies (e.g., DFT calculations) to identify intermediates. Adjust reaction conditions (e.g., lower temperature or slower reagent addition) to favor sulfonation over bromine displacement.
  • Low yields : Optimize solvent polarity (e.g., switch from dichloromethane to DMF) to stabilize intermediates. Monitor reaction progress via TLC or in situ IR spectroscopy .
  • Reference analogous systems, such as sulfonation of 3-bromophenylacetic acid, where steric effects were mitigated using ultrasound-assisted synthesis .

Q. How does the sulfonic acid group influence the physicochemical properties of this compound compared to its carboxylic acid analog?

  • Methodological Answer : The sulfonic acid group enhances acidity (pKa ≈ −2 vs. ~2.5 for carboxylic acid) and hydrophilicity, impacting applications:

  • Solubility : High aqueous solubility (>500 mg/mL) enables use in aqueous-phase reactions.
  • Coordination chemistry : The sulfonate group acts as a stronger ligand for metal ions (e.g., Cu²⁺), useful in catalysis or metal-organic framework (MOF) synthesis.
  • Thermal stability : Sulfonic acids decompose at higher temperatures (~250°C) compared to carboxylic acids, as seen in thermal gravimetric analysis (TGA) of related compounds .

Q. What advanced techniques are suitable for studying the supramolecular aggregation of this compound in solid-state or solution?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., sulfonate-oxygen interactions with pyridine protons) .
  • Dynamic light scattering (DLS) : Probe aggregation in solution (e.g., micelle formation in polar solvents).
  • Solid-state NMR : Analyze intermolecular interactions in amorphous phases.
  • Reference studies on pyridine-3,5-disulfonic acid, where sulfonate groups facilitated layered crystal packing .

Q. How can computational modeling guide the design of derivatives or predict reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for sulfonate group participation in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids ).
  • Molecular dynamics (MD) simulations : Predict solubility or aggregation behavior in solvents.
  • QSPR models : Correlate substituent effects (e.g., bromine vs. chlorine) with reaction rates, leveraging data from structurally similar compounds like 4-bromophenylacetic acid .

Data Presentation Guidelines

  • Tabulated Data Example :

    PropertyThis compound2-Bromopyridine-3-Carboxylic Acid
    Molecular Weight (g/mol)238.02201.01
    Solubility in H₂O (mg/mL)>500~50
    Thermal Decomposition (°C)240–260180–200
    pKa~−2~2.5
    Data synthesized from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.